Enhanced Lipophilicity (XLogP3) of 5-Bromo-6-methyl-2-methylthiopyridine Compared to Des-Methyl and Regioisomeric Analogs
5-Bromo-6-methyl-2-methylthiopyridine exhibits a higher computed lipophilicity (XLogP3 = 2.8) compared to the des-methyl analog 5-Bromo-2-(methylthio)pyridine (XLogP3 = 2.4), indicating a greater potential for passive membrane permeability and altered pharmacokinetic behavior in drug-like molecules [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 5-Bromo-2-(methylthio)pyridine (CAS 51933-78-9): 2.4 |
| Quantified Difference | +0.4 (16.7% increase) |
| Conditions | Computed value by XLogP3 algorithm (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity can directly influence a compound's solubility, membrane permeability, and overall drug-likeness, making it a critical parameter for selecting the correct building block in early-stage drug discovery.
- [1] PubChem. (2026). 5-Bromo-6-methyl-2-methylthiopyridine. Compound Summary. CID 74891205. View Source
- [2] Kuujia. (n.d.). Cas no 134872-23-4 (2-Bromo-5-(methylsulfanyl)pyridine). Product Detail. View Source
